

A Comparative Guide to NIST SRM 987 for Strontium Isotope Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Strontium-86			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 987 Strontium Carbonate with other commonly used reference materials for strontium isotope calibration. The accurate determination of strontium isotope ratios (87Sr/86Sr) is critical in a wide array of scientific disciplines, including geochemistry, archaeology, environmental science, and pharmaceutical development, for applications such as provenance tracking, age-dating, and quality control. This document outlines the certified values of NIST SRM 987, compares it with alternative standards, and provides detailed experimental protocols for accurate analysis.

Data Presentation: Comparison of Strontium Isotope Reference Materials

The selection of an appropriate reference material is paramount for achieving accurate and reproducible strontium isotope data. NIST SRM 987 is a globally recognized primary standard for the calibration of mass spectrometers.[1][2] The table below summarizes the certified or widely accepted ⁸⁷Sr/⁸⁶Sr values for NIST SRM 987 and other alternative reference materials.



Reference Material	Matrix	Certified/Accepted ⁸⁷ Sr/ ⁸⁶ Sr Value	Key Applications
NIST SRM 987	Strontium Carbonate (SrCO₃)	0.71034 ± 0.00026[1]	Primary calibration standard for mass spectrometry
IAPSO Seawater Standard	Seawater	0.709168 ± 0.000007[3]	Oceanographic studies, modern marine sample analysis
Modern Marine Carbonates (e.g., JCp-1)	Coral (Aragonite)	0.709164 ± 0.000005[3]	Paleo-environmental reconstruction, biogenic carbonate analysis
USGS BCR-2	Basalt	0.705012 ± 0.000030[4]	Geological and environmental sample analysis
USGS BHVO-2	Basalt	0.703484 ± 0.000012	Analysis of mafic and ultramafic rocks

Note: The uncertainties reported are typically at the 2-sigma level. Values for geological reference materials may be consensus values from inter-laboratory comparisons.

Experimental Protocols for Strontium Isotope Analysis

The precise and accurate measurement of strontium isotope ratios is predominantly carried out using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS). Both techniques require meticulous sample preparation to isolate strontium from the sample matrix and to minimize isobaric interferences, most notably from ⁸⁷Rb.

A robust chemical separation is crucial for obtaining high-quality data. The following is a generalized protocol for the isolation of strontium from various sample matrices.



- Sample Digestion: The sample is first brought into solution.
 - Carbonates (e.g., NIST SRM 987, JCp-1): Dissolution in dilute, high-purity nitric acid (HNO₃) or hydrochloric acid (HCl).
 - Silicates (e.g., BCR-2, BHVO-2): Digestion using a mixture of hydrofluoric (HF) and nitric acids, often in a closed vessel at elevated temperature and pressure.
 - Water Samples (e.g., IAPSO Seawater): Typically acidified and may be pre-concentrated by evaporation.
- Strontium Separation Chromatography: The digested sample is passed through a column packed with a strontium-selective resin (e.g., Eichrom Sr-Spec™ resin).
 - The column is pre-conditioned with an appropriate acid.
 - The sample is loaded onto the column.
 - Matrix elements are washed from the column using dilute acid.
 - Purified strontium is then eluted from the column using a different concentration of acid or deionized water.[5][6]

TIMS is a classic and highly precise technique for strontium isotope analysis.

- Sample Loading: The purified strontium fraction is loaded onto a metal filament (typically rhenium or tantalum).
- Ionization: The filament is heated in the mass spectrometer's source, causing the strontium to ionize.
- Mass Analysis: The ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.
- Detection: The separated ion beams are measured simultaneously by multiple detectors (Faraday cups).

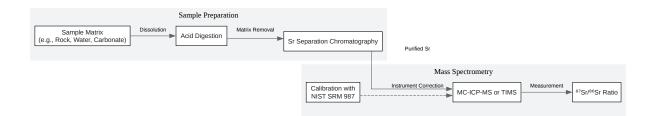


Data Correction: The measured ratios are corrected for mass fractionation using the stable
86Sr/88Sr ratio.

MC-ICP-MS offers higher sample throughput compared to TIMS and is suitable for a wide range of sample types.

- Sample Introduction: The purified strontium solution is introduced into an argon plasma, which atomizes and ionizes the strontium.
- Mass Analysis: The ion beam is directed into a magnetic sector mass analyzer for separation.
- Detection: Similar to TIMS, multiple Faraday cups are used for the simultaneous detection of the strontium isotopes.
- Data Correction: Corrections are made for instrumental mass bias, isobaric interference from ⁸⁷Rb (by monitoring ⁸⁵Rb), and potential polyatomic interferences.[7][8]

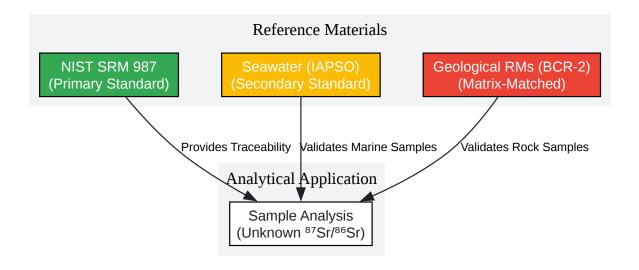
Mandatory Visualizations



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General workflow for strontium isotope analysis and calibration.





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- To cite this document: BenchChem. [A Comparative Guide to NIST SRM 987 for Strontium Isotope Calibration]. BenchChem, [2025]. [Online PDF]. Available at:



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